

# Comprehensive Technical Guide: KX2-361 as a Dual Src/Tubulin Polymerization Inhibitor

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## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

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## Executive Summary

**KX2-361** (also known as **KX-02**) represents a novel class of **dual-mechanism small molecule inhibitors** targeting both **Src kinase signaling** and **tubulin polymerization**. This first-in-class therapeutic agent demonstrates **exceptional brain penetration** capability, making it particularly valuable for neuro-oncology applications, especially against **glioblastoma multiforme (GBM)**. With its **unique dual mechanism** targeting two critical pathways in cancer cell proliferation and survival simultaneously, **KX2-361** has shown **promising preclinical efficacy** in animal models, inducing **long-term complete tumor remission** in 30-60% of treated subjects in murine glioblastoma models. The compound has advanced to **Phase 1 clinical trials** and received **Orphan Drug designation** for glioma treatment, highlighting its potential to address significant unmet needs in oncology therapeutics, particularly for malignancies with limited treatment options [1] [2] [3].

## Compound Profile and Chemical Characteristics

**KX2-361** belongs to a novel family of **synthetic organic compounds** specifically engineered to simultaneously target two critical pathways in cancer cell proliferation and survival. The molecular structure incorporates key functional groups that enable its unique binding properties to both Src kinase and tubulin.

- **Chemical Designation:** N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide besylate

- **Molecular Formula:**  $C_{24}H_{24}FN_3O_2 \cdot C_6H_6O_3S$
- **Molecular Weight:** 563.64 g/mol
- **CAS Registry No.:** 897016-26-1 (free base); 1571072-87-1 (besylate salt)
- **Chemical Structure:** Features a **4-arylamino-phenyl-N-benzylacetamide pharmacophore** with strategic substitutions that enable dual mechanism action
- **Physicochemical Properties:**
  - Hydrogen bond acceptors: 5
  - Hydrogen bond donors: 1
  - Rotatable bonds: 7
  - Topological polar surface area: 54.46 Å<sup>2</sup>
  - XLogP: 3.82
  - Lipinski's Rule of Five: 0 violations

The compound's **besylate salt formulation** enhances its solubility and bioavailability profiles, making it suitable for oral administration. Unlike conventional kinase inhibitors that target the conserved ATP-binding pocket, **KX2-361** binds to the **peptide substrate site** of Src kinase, providing greater potential for selectivity and reduced off-target effects [4] [5] [6].

## Mechanism of Action

### Dual Inhibition Strategy

**KX2-361** employs a **novel dual targeting approach** that simultaneously disrupts two critical cellular processes in cancer cells, providing enhanced efficacy and potentially overcoming resistance mechanisms common to single-target agents. The diagram below illustrates the core mechanistic pathways:

*KX2-361's dual mechanism disrupts cancer cell division through parallel pathways.*

### Src Kinase Inhibition

**Src tyrosine kinases** are crucial regulators of multiple oncogenic processes, including **cell proliferation, survival, angiogenesis, migration, and metastasis**. **KX2-361** inhibits Src through a **non-competitive mechanism** with respect to ATP, binding instead to the **peptide substrate site** of the kinase. This unique binding modality offers several advantages:

- **Enhanced selectivity** compared to ATP-competitive inhibitors due to greater diversity in substrate sequences across kinases
- **Reduced off-target effects** by avoiding the highly conserved ATP-binding pocket
- **Effective disruption** of Src-mediated signaling cascades that drive tumor progression
- **Potent inhibition** of Src autophosphorylation at nanomolar concentrations

In GL261 murine glioblastoma cells, **KX2-361 significantly reduces** autophosphorylation of Src at concentrations ranging from 0-200 nM within 24-72 hours of treatment, demonstrating potent pathway suppression [2] [5] [6].

## Tubulin Polymerization Inhibition

The **microtubule network** is essential for numerous cellular processes including **intracellular transport, cell motility, and chromosome segregation** during mitosis. **KX2-361** directly binds to the **colchicine-binding site** of  $\beta$ -tubulin, disrupting microtubule dynamics through several mechanisms:

- **Direct interference** with tubulin polymerization into microtubules
- **Destabilization** of existing microtubule structures
- **Disruption** of mitotic spindle formation during cell division
- **Induction** of G2/M phase cell cycle arrest

At concentrations of 5  $\mu$ M, **KX2-361** effectively **inhibits the in vitro assembly** of tubulin polymers, leading to collapse of the cellular microtubule network. This disruption ultimately triggers **mitotic catastrophe** and apoptotic cell death in rapidly dividing cancer cells [1] [7].

## Combined Therapeutic Effects

The **concurrent inhibition** of both Src kinase and tubulin polymerization creates a **synergistic antitumor effect** that enhances therapeutic efficacy:

- **Cell cycle arrest** at G2/M phase through dual mechanisms
- **Disruption** of critical signaling pathways necessary for cancer cell survival and proliferation
- **Impaired** cellular migration and metastatic potential
- **Induction** of apoptosis across multiple cancer cell types
- **Potential bypass** of resistance mechanisms that might emerge against single-target agents

This multi-faceted approach positions **KX2-361** as a promising therapeutic candidate, particularly for aggressive malignancies like glioblastoma that often develop resistance to conventional therapies [1] [2].

## Preclinical Efficacy Data

### In Vitro Activity

Table 1: In vitro efficacy of **KX2-361** across various cancer cell lines

Cell Line	Cancer Type	Assay	Effect	Concentration	Reference
GL261	Murine glioblastoma	Src autophosphorylation	Reduction in p-Src	0-200 nM, 24-72h	[2]
U87	Human glioblastoma	Cell cycle analysis	G2/M phase arrest	270 nM	[7]
U87, GL261, T98G	Human/Murine glioblastoma	Apoptosis assay	Induction of apoptosis	0-800 nM	[7]
T98G	Human glioblastoma (TMZ-resistant)	Cell viability	Potent inhibitory activity	Low nanomolar range	[3]
Multiple leukemia lines	Human leukemia	Cell viability	Growth inhibition	IC <sub>50</sub> : 0.96-4.23 μM	[6]

**KX2-361** demonstrates **broad-spectrum activity** against various cancer cell lines, including those resistant to standard therapies like **temozolomide (TMZ)**. The compound induces **dose-dependent apoptosis** across multiple glioma cell lines, with notable efficacy against TMZ-resistant T98G cells, suggesting potential for treating refractory malignancies [2] [3] [7].

## In Vivo Efficacy

Table 2: In vivo efficacy of **KX2-361** in animal models

Model System	Administration	Dose	Efficacy Outcomes	Immune Correlation
Orthotopic GL261 glioblastoma in C57BL/6 mice	Oral	20 mg/kg	Significant delay in tumor progression; Long-term survival in 30-60% of animals	Dependent on adaptive immune system
Brain tumor mouse model	Oral	Not specified	Consistent clearance of brain tumors after 4 weeks; Significant necrosis induction	Immune response generation to glioblastoma cells
HT29 xenograft mice	Oral	Not specified	Tissue to plasma ratio: 1.52	Not specified

The in vivo studies demonstrate that **KX2-361** achieves **significant therapeutic efficacy** in orthotopic glioblastoma models, with remarkably **consistent tumor clearance** observed after four weeks of treatment in 30-60% of animals. Importantly, the **long-term survival** benefits appear to be **dependent on an intact adaptive immune system**, indicating that **KX2-361** works in concert with the host's immune defenses to control tumor growth and achieve durable responses [2] [3].

## Pharmacological Properties

### Pharmacokinetic Profile

Table 3: Pharmacokinetic properties of **KX2-361**

Parameter	Value	Notes
Route of Administration	Oral	Suitable for chronic dosing
Bioavailability	Good	Based on murine studies
Brain Penetration	~75%	Brain to plasma ratio
Brain Cmax	4025±319 ng/g	15 min post-dosing (20 mg/kg in mice)
Brain AUC <sub>last</sub>	5044±355 h·ng/g	Significant CNS exposure
Protein Binding	88%	Concentration-independent (0.01-10 µg/mL)
Metabolism	CYP3A4 (primary), CYP2C8 (minor)	Generates inactive metabolites
Half-life	~4 hours	Based on preclinical data

The **favorable pharmacokinetic profile** of **KX2-361**, particularly its **exceptional blood-brain barrier penetration**, makes it uniquely suited for treating CNS malignancies. With approximately **75% penetration into brain tissue** from plasma and a brain Cmax exceeding 4000 ng/g within 15 minutes of oral administration, **KX2-361** achieves **therapeutically relevant concentrations** in the brain, overcoming a major limitation of many conventional chemotherapeutic agents [2] [3] [4].

## Clinical Development Status

**KX2-361** has advanced to **Phase 1 clinical trials** for the evaluation of safety, tolerability, and preliminary efficacy. The clinical development program includes:

- **First Patient Dosed:** December 2014 at Roswell Park Cancer Institute
- **Trial Sites:** Roswell Park Cancer Institute, Cleveland Clinic, plus a third unidentified site
- **Study Objectives:** Determine maximum tolerated dose in subjects with primary malignancies and brain metastases
- **Expansion Cohort:** Further evaluation of activity in glioma patients

- **Orphan Drug Designation:** Granted for the treatment of gliomas, providing 7 years of market exclusivity upon approval and development incentives

The company Kinex Pharmaceuticals has licensed the rights for the Greater China territory to XiangXue Pharmaceuticals, which is pursuing additional preclinical studies required for an IND filing with the Chinese FDA [3] [4].

## Experimental Protocols

### In Vitro Tubulin Polymerization Assay

**Purpose:** To evaluate the direct effect of **KX2-361** on tubulin polymerization in a cell-free system.

#### Materials:

- Purified tubulin proteins (typically from bovine or porcine brain)
- GTP (required for polymerization)
- PEM buffer (80 mM PIPES, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, pH 6.9)
- **KX2-361** test compound dissolved in DMSO
- Control compounds (e.g., colchicine, paclitaxel)
- Spectrofluorometer with temperature control

#### Methodology:

- Prepare tubulin solution (2-3 mg/mL) in PEM buffer containing 1 mM GTP
- Distribute tubulin solution into pre-warmed cuvettes (37°C)
- Add **KX2-361** at varying concentrations (typically 1-10 μM) or vehicle control (DMSO)
- Immediately monitor turbidity development at 350 nm every 30 seconds for 30-60 minutes
- Calculate polymerization rates and extent of polymerization compared to controls
- Perform morphological verification of microtubule inhibition using electron microscopy

**Expected Results:** **KX2-361** at 5 μM concentration demonstrates significant inhibition of tubulin polymerization compared to vehicle controls, with efficacy comparable to known tubulin inhibitors like colchicine [1] [7].

### Src Kinase Inhibition Assay

**Purpose:** To quantify the inhibitory activity of **KX2-361** against Src kinase.

**Materials:**

- Purified Src kinase enzyme
- Appropriate peptide substrate (e.g., KVEKIGEGTYGVVYK)
- ATP solution
- Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic method)
- **KX2-361** test compound in DMSO dilution series
- Positive control inhibitor (e.g., dasatinib)

**Methodology:**

- Prepare reaction mixtures containing Src kinase, substrate, and ATP in appropriate buffer
- Add **KX2-361** at varying concentrations (typically 0-200 nM range)
- Incubate reactions at 30°C for 60 minutes
- Terminate reactions and measure phosphorylated product formation
- Calculate IC50 values from dose-response curves
- Confirm mechanism of action through kinetic studies comparing ATP-competitive inhibitors

**Expected Results:** **KX2-361** demonstrates potent inhibition of Src kinase with IC50 values in the low nanomolar range, showing non-competitive kinetics with respect to ATP [1] [6].

## Orthotopic Glioblastoma Mouse Model

**Purpose:** To evaluate the in vivo efficacy of **KX2-361** against glioblastoma.

**Materials:**

- C57BL/6 mice (immunocompetent) or nude mice (immunocompromised)
- GL261-luciferase glioma cells for tracking
- **KX2-361** formulated for oral administration
- Vehicle control
- Bioluminescence imaging system
- Temozolomide as reference control

**Methodology:**

- Implant GL261-luciferase cells ( $5 \times 10^4$ ) intracranially into anesthetized mice
- Randomize mice into treatment groups 5-7 days post-implantation

- Administer **KX2-361** orally at 20 mg/kg daily or vehicle control
- Monitor tumor growth weekly via bioluminescence imaging
- Assess survival daily and record long-term survivors (>100 days)
- Conduct immunohistochemical analysis of brain sections for mechanistic studies

**Expected Results:** **KX2-361** treatment results in significant survival prolongation with 30-60% long-term survivors in immunocompetent mice, but not in immunocompromised models, indicating immune system involvement in therapeutic efficacy [2] [3].

## Conclusion and Future Directions

**KX2-361** represents a **promising therapeutic candidate** that leverages a **novel dual-inhibition strategy** to combat aggressive malignancies like glioblastoma. Its **unique ability to penetrate the blood-brain barrier** at therapeutically relevant concentrations, combined with its **dual targeting of Src kinase and tubulin polymerization**, positions it as a potential breakthrough for CNS malignancies with limited treatment options.

The **immunomodulatory component** of its mechanism of action, evidenced by its dependence on an intact adaptive immune system for long-term survival benefits, suggests potential for combination with emerging immunotherapies. As clinical development progresses, **KX2-361** may offer new hope for patients with glioblastoma and other solid tumors, particularly those with CNS involvement.

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